Cas no 952183-40-3 (tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate)

Tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate is a specialized heterocyclic compound featuring a 1,2,4-triazole moiety linked to a tetrahydro-1(2H)-pyridinecarboxylate scaffold. The tert-butyl ester group enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The presence of the sulfanyl (-SH) group offers reactivity for further functionalization, while the methyl-substituted triazole ring contributes to structural diversity. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and functional groups provide versatility for targeted chemical modifications in drug discovery and development.
tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate structure
952183-40-3 structure
Product name:tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate
CAS No:952183-40-3
MF:C13H22N4O2S
MW:298.40
MDL:MFCD09607927
CID:3032444
PubChem ID:24213812

tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-[4-Methyl-5-thio-4H-1,2,4-triazol-3-yl]piperidine, N-BOC protected
    • tert-Butyl 4-(4-methyl-5-sulphanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate
    • tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate
    • tert-Butyl 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
    • 3-(1-Bocpiperidin-4-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • 1-Piperidinecarboxylic acid, 4-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-, 1,1-dimethylethyl ester
    • Tert-butyl 4-(5-mercapto-4-methyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate
    • tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate
    • MDL: MFCD09607927
    • SMILES: S=C1N(C)C(C2CCN(C(OC(C)(C)C)=O)CC2)=NN1

Experimental Properties

  • Melting Point: 228-230

tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
046135-500mg
tert-Butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate, >95%
952183-40-3 >95%
500mg
$244.00 2023-09-08
Enamine
EN300-23108197-1.0g
tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3 95%
1.0g
$0.0 2024-06-20
Enamine
EN300-23108197-2.5g
tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3
2.5g
$754.0 2023-09-15
Enamine
EN300-23108197-5.0g
tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3
5g
$1115.0 2023-05-31
Enamine
EN300-23108197-0.05g
tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3
0.05g
$323.0 2023-09-15
abcr
AB258072-500mg
tert-Butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate, 95%; .
952183-40-3 95%
500mg
€215.40 2025-02-21
Enamine
EN300-23108197-5g
tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3
5g
$1115.0 2023-09-15
A2B Chem LLC
AI85371-10mg
tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3 >95%
10mg
$240.00 2024-07-18
Ambeed
A286201-1g
tert-Butyl 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3 97%
1g
$146.0 2024-04-16
Chemenu
CM530768-5g
tert-Butyl 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
952183-40-3 97%
5g
$432 2022-09-29

Additional information on tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate

Introduction to Tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate (CAS No. 952183-40-3)

Tert-butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate, with the CAS number 952183-40-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Tert-butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate is characterized by a tetrahydro-pyridine core appended with a tert-butyl group, which is linked to a heterocyclic triazole ring. The presence of a sulfur atom in the triazole ring introduces unique electronic and steric properties that can influence the compound's interactions with biological targets. This structural feature has been exploited in the design of molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. The tert-butyl group, for instance, contributes to the lipophilicity of the molecule, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) profile. By optimizing these properties, scientists aim to develop drugs that exhibit improved bioavailability and reduced toxicity.

The sulfanyl group in the triazole ring has been identified as a key pharmacophore in several bioactive molecules. Studies have shown that this moiety can interact with specific amino acid residues in target proteins, leading to modulatory effects on cellular processes. In particular, the sulfur atom's ability to form hydrogen bonds and participate in π-stacking interactions makes it an attractive feature for drug design. This has led to the exploration of derivatives of Tert-butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate as potential candidates for treating various diseases.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors implicated in inflammatory and infectious diseases. The tetrahydro-pyridine scaffold is known to be a privileged structure in medicinal chemistry, often found in drugs targeting central nervous system disorders. The combination of this scaffold with the triazole and sulfanyl groups creates a molecule with multiple potential binding sites on biological targets.

The synthesis of Tert-butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. These methods not only improve yield but also allow for the introduction of functional groups at specific positions within the molecule.

One of the most intriguing aspects of this compound is its potential application in developing novel antiviral agents. The triazole ring is known to be a key structural element in several antiviral drugs due to its ability to disrupt viral replication cycles. By incorporating this motif into Tert-butyl 4-(4-Methyl-5-sulfanyl)tetrahydro]-1(2H)-pyridinecarboxylate, researchers hope to create molecules that can inhibit viral enzymes or interfere with host-virus interactions.

Efforts are also underway to explore the compound's role in anticancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The tert-butyl group's steric bulk can prevent unwanted interactions with non-target proteins, thereby reducing side effects associated with many chemotherapeutic agents.

The development of new drug candidates is often hampered by issues related to drug resistance and toxicity. However, the unique structural features of Tert-butyl 4-(4-Methyl]5-sulfanyl]tetrahydro] ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) )))))))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ) -dihydro-pyridine core combined with functional groups like the sulfanyl moiety offer opportunities for designing molecules with improved efficacy and safety profiles.

In conclusion, Tert-butyl 4-(4-Methyl-sulfanyl-tetrahydro-pyridinecarboxy]l ate) ) ) ) ) ) ) ) (CAS No. 952183- 40- 3) represents a promising candidate for further investigation in pharmaceutical research. Its unique structure, combined with its demonstrated biological activity, makes it an attractive molecule for developing new treatments for various diseases. Continued research into its synthesis, pharmacological properties, and potential therapeutic applications will likely yield valuable insights into its role as a future drug candidate.

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Amadis Chemical Company Limited
(CAS:952183-40-3)tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate
A915693
Purity:99%
Quantity:5g
Price ($):392.0